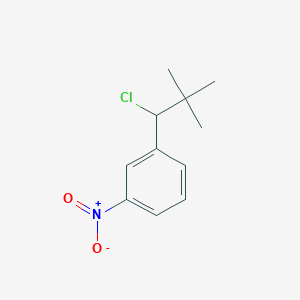
1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene is an organic compound with the molecular formula C10H12ClNO2 It is characterized by a benzene ring substituted with a nitro group at the third position and a 1-chloro-2,2-dimethylpropyl group at the first position
Preparation Methods
The synthesis of 1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene typically involves the nitration of 1-(1-Chloro-2,2-dimethylpropyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, where the alkyl group may be oxidized to form carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include:
Substitution: Sodium hydroxide (NaOH), aqueous or alcoholic medium
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium
Scientific Research Applications
1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution, leading to the formation of active metabolites. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene can be compared with similar compounds such as:
1-(1-Chloro-2,2-dimethylpropyl)benzene: Lacks the nitro group, making it less reactive in redox reactions.
1-(1-Chloro-2,2-dimethylpropyl)-4-nitrobenzene: The nitro group is positioned differently, which can affect its reactivity and interaction with biological targets.
1-(1-Chloro-2,2-dimethylpropyl)-2-nitrobenzene: Similar structure but different positional isomer, leading to variations in chemical and biological properties.
Properties
CAS No. |
86096-90-4 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-(1-chloro-2,2-dimethylpropyl)-3-nitrobenzene |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)10(12)8-5-4-6-9(7-8)13(14)15/h4-7,10H,1-3H3 |
InChI Key |
AKQIXPHKQZQQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)
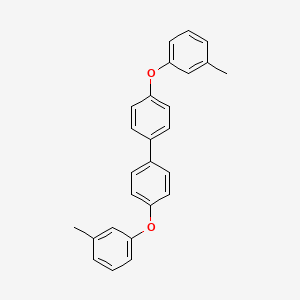
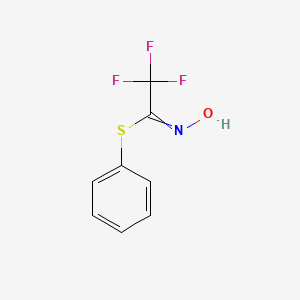
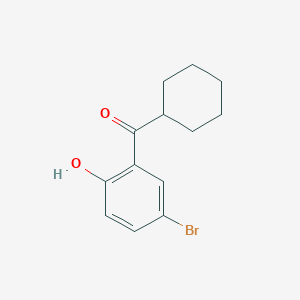
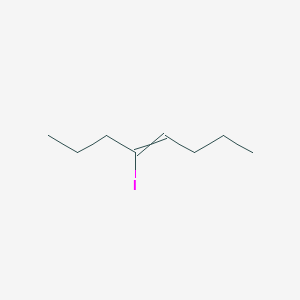
![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)
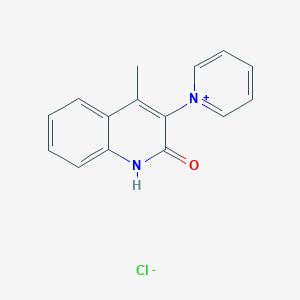
![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
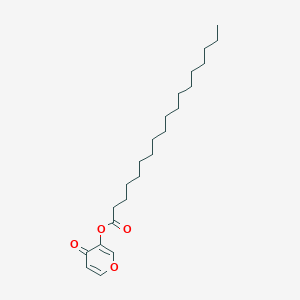
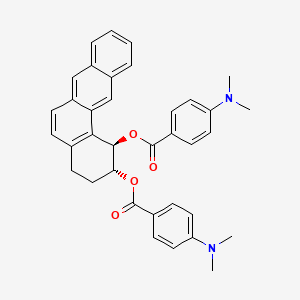
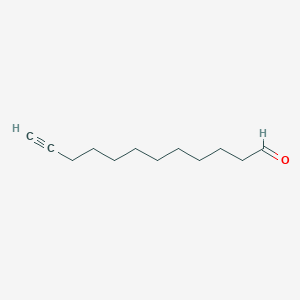
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
